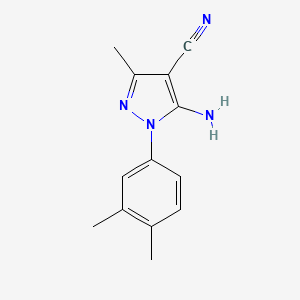

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-8-4-5-11(6-9(8)2)17-13(15)12(7-14)10(3)16-17/h4-6H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSKLJNADCXLBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(C(=N2)C)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative with a variety of applications in organic synthesis, particularly as a building block for more complex heterocyclic compounds. Pyrazoles are known for their diverse biological activities, making them valuable in medicinal chemistry.

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the reaction of a substituted hydrazine with a \$$\beta\$$-keto nitrile or ester to form the pyrazole core. This is followed by cyclization and, if necessary, further functionalization to introduce the desired substituents.

One-Pot Synthesis of 5-Amino-1H-pyrazole-5-carbonitriles

A green and efficient one-pot synthesis of 5-amino-1H-pyrazole-5-carbonitriles can be performed using modified LDH (layered double hydroxide) catalysts. In a typical procedure, phenyl hydrazine (1 mmol), benzaldehyde derivatives (1 mmol), and malononitrile (1 mmol) are combined in a round-bottom flask in the presence of the LDH catalyst in ethanol:water (1:1) at 55 °C.

Synthesis via Michael-type Addition

5-Amino-1-aryl-1H-pyrazole-4-carbonitriles can be synthesized through a Michael-type addition reaction. This involves the addition of aryl hydrazine to (ethoxymethylene)malononitrile in a solvent like ethanol under reflux conditions. The reaction typically yields the cyclized product, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, with high regioselectivity.

General Procedure

To a solution of aryl hydrazine (1.2 mmol) in absolute ethanol (2 mL), (ethoxymethylene)malononitrile is added slowly under a nitrogen atmosphere. The solution is then refluxed for approximately 4 hours. The reaction mixture is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient as the eluent. For aryl hydrazine hydrochlorides, a neutralization step with Et3N (1.0 mmol) at 0°C in ethanol (2 mL) is performed before the addition of (ethoxymethylene)malononitrile.

Reaction Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions can convert the nitrile group to an amine.

- Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

- Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Characterization Techniques

Researchers can confirm the structural integrity of this compound through a combination of spectroscopic and crystallographic techniques.

- ¹H/¹³C NMR: Key signals include specific shifts for methyl and aromatic protons.

- IR Spectroscopy: Confirm the presence of a nitrile (C≡N) stretch at approximately 2296 cm⁻¹ and NH₂ absorption at approximately 3237 cm⁻¹.

- X-ray Crystallography: Determine bond angles and dihedral angles to validate the structure.

Data Table: Spectroscopic Data

| Technique | Key Peaks/Parameters |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.54 (CH₃), δ 6.09–7.59 (Ar-H) |

| IR (neat) | 2296 cm⁻¹ (C≡N), 3237 cm⁻¹ (NH₂) |

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction

Biological Activity

5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structural properties that confer versatile biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

- IUPAC Name : 5-amino-1-(3,4-dimethylphenyl)-3-methylpyrazole-4-carbonitrile

- Molecular Formula : C13H14N4

- Molecular Weight : 226.283 g/mol

- CAS Number : 1245027-05-7

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with malononitrile. This multi-step process allows for the formation of the pyrazole ring, which is crucial for the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | < 10 | Induction of apoptosis |

| HT29 | < 15 | Cell cycle arrest |

| Jurkat | < 20 | Inhibition of Bcl-2 |

In vitro studies demonstrated that the compound interacts with cellular pathways involved in apoptosis, particularly through modulation of Bcl-2 family proteins, which are critical regulators of cell survival and death .

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory properties. In various assays, it has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models:

| Model | Dosing Regimen | Effectiveness (% Reduction) |

|---|---|---|

| Carrageenan-induced edema | 10 mg/kg | 70% |

| LPS-induced inflammation | 20 mg/kg | 65% |

These findings suggest that this compound may serve as a viable candidate for further development as an anti-inflammatory agent .

Mechanistic Insights

Research indicates that the biological activity of this compound may be attributed to its ability to modulate key signaling pathways. For instance, studies utilizing molecular docking simulations revealed that it binds effectively to targets involved in inflammation and cancer progression, such as COX enzymes and various kinases .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines (A431 and HT29), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's mechanism primarily involves apoptosis induction through mitochondrial pathways.

Case Study 2: Anti-inflammatory Effects

A recent animal model study assessed the anti-inflammatory effects of this compound in carrageenan-induced paw edema. Results indicated a significant reduction in paw swelling compared to control groups treated with saline. Histological analysis showed a decrease in inflammatory cell infiltration and cytokine levels in treated animals.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds similar to 5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile have been evaluated for their ability to inhibit tumor cell proliferation. A case study demonstrated that derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

2. Antimicrobial Properties

Research has shown that pyrazole derivatives can possess noteworthy antimicrobial activity. In one study, synthesized pyrazoles were tested against pathogenic bacteria and fungi, showcasing effective inhibition of microbial growth. The structure-activity relationship indicated that modifications on the pyrazole scaffold could enhance antibacterial properties .

3. Anti-inflammatory Effects

Another significant application of this compound is in the development of anti-inflammatory agents. Pyrazoles have been reported to exhibit anti-inflammatory activity comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies demonstrated that certain derivatives reduced pro-inflammatory cytokine production in macrophages, suggesting their potential use in treating inflammatory diseases .

Agrochemical Applications

1. Herbicides and Pesticides

The agrochemical industry has also explored the use of pyrazole derivatives as herbicides and pesticides. Research indicates that certain formulations containing pyrazole compounds can effectively control weed growth and pest populations while minimizing environmental impact. A study highlighted the efficacy of a specific pyrazole-based herbicide in field trials, demonstrating significant crop yield improvements .

Synthetic Applications

1. Building Blocks in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as condensation and cyclization. These synthetic pathways are crucial for developing new pharmaceuticals and agrochemicals .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Electron-Withdrawing vs. Electron-Donating Groups

- Used in synthesizing pyrazolo[3,4-d]pyrimidines via cyclocondensation with formamide .

- 5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 51516-67-7): Chlorine’s larger size and stronger electron-withdrawing nature may increase steric hindrance, affecting reaction kinetics compared to fluorine analogs .

Ortho/Meta Substitutions

- 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (Exact Mass 226.1066): Ortho-methyl groups introduce steric hindrance, which could slow down reactions like acylation or cyclization compared to the 3,4-dimethylphenyl analog .

Modifications at Position 1

Acylated Derivatives

- 5-Amino-1-(chloroacetyl)-3-methyl-1H-pyrazole-4-carbonitrile: The chloroacetyl group enables nucleophilic substitutions, forming thioether-linked derivatives (e.g., with 1,3-benzothiazole-2-thiol) for antimicrobial applications . Reported yield: 62.71% (vs. 61.76% for the 2-bromopropanoyl analog) .

Physicochemical Properties

Q & A

Q. What are the optimal synthetic routes for preparing 5-Amino-1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via cyclocondensation reactions using substituted hydrazines and β-ketonitriles. A method involving guar gum as a biocatalyst has been reported for analogous pyrazole derivatives, offering mild reaction conditions (e.g., 50–80°C) and reduced environmental impact . Characterization of intermediates via NMR (e.g., δ 2.54 ppm for OCH groups) and IR (e.g., 2296 cm for CN stretches) is critical for verifying structural integrity .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

Use a combination of analytical techniques:

- Melting point analysis : Compare observed values (e.g., 228–229°C) with literature data .

- Spectroscopy : NMR (e.g., aromatic protons at δ 6.09–7.59 ppm) and IR (e.g., NH stretches at 3237 cm) .

- Chromatography : Flash chromatography with cyclohexane/ethyl acetate gradients (0–25% ethyl acetate) achieves >88% purity .

Q. What crystallographic data are available for structural analysis?

Single-crystal X-ray diffraction of related pyrazolecarbonitriles reveals planar pyrazole rings with dihedral angles of 5–10° between substituents. Key bond lengths include C–N (1.34–1.38 Å) and C≡N (1.15 Å), aiding in confirming substituent orientation .

Advanced Research Questions

Q. How do substituents at the 4-position influence isomer ratios during synthesis?

Methyl or aryl groups at the 4-position can alter steric and electronic effects, favoring specific tautomers. For example, electron-withdrawing groups (e.g., NO) increase the proportion of the 3-methyl isomer due to resonance stabilization . Computational modeling (e.g., DFT) is recommended to predict isomer distributions before synthesis .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or melting points may arise from solvate formation or impurities. For example, a 1°C deviation in melting points could indicate polymorphic forms . Always cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .

Q. How can computational methods predict biological activity?

Molecular docking studies against targets like carbonic anhydrase or prostaglandin synthase (e.g., using AutoDock Vina) can identify binding affinities. For instance, trifluoromethyl groups enhance hydrophobic interactions with enzyme active sites . Pair these with in vitro assays (e.g., MIC for antimicrobial activity) to validate predictions .

Q. What are the safety and storage protocols for lab-scale handling?

Store under inert atmosphere (N or Ar) at room temperature, protected from light to prevent photodegradation. Use PPE (gloves, goggles) due to potential irritancy of cyano groups . Monitor stability via periodic TLC or HPLC .

Methodological Tables

Q. Table 1. Key Spectral Data for Pyrazolecarbonitriles

| Technique | Observations | Reference |

|---|---|---|

| NMR | Aromatic protons: δ 6.09–7.59 ppm | |

| IR | CN stretch: 2296 cm | |

| HRMS | [M] Calcd: 238.0961; Found: 238.0962 |

Q. Table 2. Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | >85% yield |

| Catalyst | Guar gum (5–10 mol%) | Eco-friendly |

| Solvent | Dichloromethane or ethanol | Solubility control |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.